molecular formula C15H16N6O3 B5870665 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B5870665
M. Wt: 328.33 g/mol
InChI Key: SLXRAERMWAQSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide is 328.12838839 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study focused on synthesizing and evaluating semi- and thiosemicarbazides containing a methylxanthine moiety. It was found that 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide exhibited promising neuroprotective effects, low neurotoxicity, and MAO-B inhibitory activity, making it a potential candidate for further in vivo evaluations (Mitkov et al., 2022).

Antagonist Ligand for A2B Adenosine Receptors

Another compound, MRE 2029-F20, which includes a derivative of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl), acts as a selective antagonist ligand for A2B adenosine receptors. This compound, as a radioligand, binds to human A2B receptors with a high affinity, making it useful for pharmacological characterization (Baraldi et al., 2004).

Antitumor Activity

Several new 2-methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, closely related to the compound , were synthesized and showed promising antitumor activity against breast and leukemic cancer cell lines. These results suggest potential antitumor applications for similar compounds (Sultani et al., 2017).

Antimicrobial, Antioxidant, and Anticancer Properties

In a similar vein, new purine derivatives containing various rings were synthesized and evaluated for antimicrobial, antioxidant, and anticancer properties. One derivative, related in structure, showed significant activity against Gram-negative and Gram-positive bacteria and notable antifungal and cytotoxic activities against various cancer cell lines (Verma et al., 2021).

Conformational Analysis and Optical Properties

A study explored the conformational analysis and optical properties of compounds including 2,6-diaminopyridine with 1,3-dimethyl-7H-purine-2,6-dione, providing insight into the stereochemical characterization and potential for drug discovery and functionalized nucleoside design (Ivanova & Spiteller, 2011).

Enhancing Phleomycin's Lethal Effect

2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide, a similar compound, was found to enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests a potential application in enhancing antibiotic efficacy (Bhushan et al., 1975).

Synthesis of Pyrimidiopyrazole Derivatives

Pyrimidiopyrazole derivatives, incorporating elements of the compound , demonstrated outstanding antitumor activity against the HepG2 cell line, offering insights into the synthesis and potential therapeutic applications of these derivatives (Fahim et al., 2019).

Bronchodilating Activity

Research on xanthineacetic acid derivatives, including a compound structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide, revealed strong bronchodilating effects on induced spasms in guinea pig trachea, suggesting potential applications in respiratory therapies (Peikov et al., 1995).

Anticancer Activity of Purine-Diones

Purine-diones and pyridopyrimidine-diones, structurally related to the compound , showed good to excellent inhibition activity against human breast cancer cell lines, highlighting their potential as anticancer agents (Hayallah, 2017).

Synthesis of Oxazinone Derivatives

The synthesis of novel oxazinone derivatives, incorporating structural elements of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide, demonstrated potential as antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-9-4-5-10(16-6-9)18-11(22)7-21-8-17-13-12(21)14(23)20(3)15(24)19(13)2/h4-6,8H,7H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXRAERMWAQSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide

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